molecular formula C9H6ClF3O B1314317 3-(Trifluoromethyl)phenylacetyl chloride CAS No. 2003-14-7

3-(Trifluoromethyl)phenylacetyl chloride

Cat. No.: B1314317
CAS No.: 2003-14-7
M. Wt: 222.59 g/mol
InChI Key: FEVJJJQOPGZSIG-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a trifluoromethyl group at the third position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenylacetyl chloride typically involves the chlorination of 3-(trifluoromethyl)phenylacetic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

3-(Trifluoromethyl)phenylacetic acid+SOCl23-(Trifluoromethyl)phenylacetyl chloride+SO2+HCl\text{3-(Trifluoromethyl)phenylacetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(Trifluoromethyl)phenylacetic acid+SOCl2​→3-(Trifluoromethyl)phenylacetyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenylacetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trifluoromethyl)phenylacetic acid and hydrochloric acid.

    Reduction: It can be reduced to 3-(trifluoromethyl)phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3-(Trifluoromethyl)phenylacetic acid: Formed from hydrolysis.

    3-(Trifluoromethyl)phenylethanol: Formed from reduction.

Scientific Research Applications

3-(Trifluoromethyl)phenylacetyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of pharmaceuticals and agrochemicals.

    Biology: Used in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Employed in the development of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride: Used for determining the enantiomeric purity of alcohols and amines.

    3-(Trifluoromethyl)benzoyl chloride: Another trifluoromethyl-substituted acyl chloride with similar reactivity but different applications.

Uniqueness

3-(Trifluoromethyl)phenylacetyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced stability, lipophilicity, and bioavailability .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVJJJQOPGZSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508908
Record name [3-(Trifluoromethyl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2003-14-7
Record name [3-(Trifluoromethyl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[3-(Trifluoromethyl)phenyl]acetic acid (4.1 g, 20.1 mmol) was dissolved in tetrahydrofuran (20 mL), and oxalyl chloride (2.1 mL, 24.5 mmol) and N,N-dimethylformamide (5 μL) were added. The reaction mixture was stirred at room temperature for 1 hr, and the solvent was evaporated under reduced pressure to give [3-(trifluoromethyl)phenyl]acetyl chloride. To a solution of 3-amino-4-fluorophenol (2.43 g, 19.1 mmol) in tetrahydrofuran (20 mL) was added a suspension of sodium hydrogen carbonate (2.41 g, 28.6 mmol) in water (30 mL), and the mixture was vigorously stirred at room temperature. A solution of [3-(trifluoromethyl)phenyl]acetyl chloride produced above in tetrahydrofuran (10 mL) was added dropwise to the mixture, and the mixture was stirred at room temperature for 30 min. Ethyl acetate (100 mL) was added to the reaction mixture to separate the aqueous layer. The organic layer was washed with saturated brine (100 mL), and dried over anhydrous magnesium sulfate. Insoluble material was filtered off, and the obtained solution was purified by silica gel chromatography (eluate: ethyl acetate), and the obtained solution was concentrated under reduced pressure to give the title compound (5.84 g, 98%) as a pale-brown solid.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
5 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-(trifluoromethyl)phenyl)acetic acid (4.78 g, 23.4 mmol) in DCM (46 mL) was added oxalyl chloride (12.9 mL, 25.8 mmol). One drop of DMF was then added and the mixture was stirred for 1.5 hours at room temperature. The mixture was concentrated to afford the title compound.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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